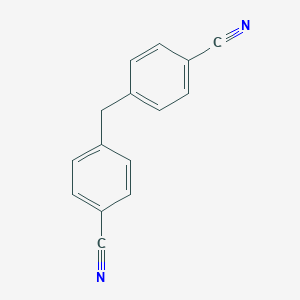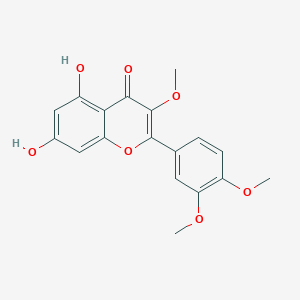
5,7-Dihydroxy-3,3',4'-trimethoxyflavone
Übersicht
Beschreibung
5,7-Dihydroxy-3,3’,4’-trimethoxyflavone: , also known as eupatilin, is a pharmacologically active flavone compound. It is naturally found in various medicinal plants, particularly in the genus Artemisia. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone typically involves the methylation of tricetin. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources or via chemical synthesis. The extraction process involves isolating the compound from plants using solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated flavones.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone is used as a starting material for the synthesis of various flavonoid derivatives. It is also studied for its potential as a catalyst in organic reactions .
Biology: In biological research, this compound is investigated for its anti-inflammatory and anti-oxidant properties. It has shown potential in reducing oxidative stress and inflammation in cellular models .
Medicine: This flavone is explored for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it has neuroprotective effects and is studied for its potential in treating neurodegenerative diseases .
Industry: In the industrial sector, 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone is used in the formulation of dietary supplements and cosmetics due to its anti-oxidant properties .
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone involves multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone: Similar structure but with different substitution patterns.
3’,4’,7-Trimethoxyquercetin: Another flavonoid with similar pharmacological properties.
Uniqueness: 5,7-Dihydroxy-3,3’,4’-trimethoxyflavone is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Its combination of hydroxyl and methoxy groups enhances its anti-oxidant and anti-inflammatory activities compared to other flavonoids .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)17-18(24-3)16(21)15-11(20)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBFWDMMIGYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163080 | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14549-84-9 | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3',4'-trimethoxy flavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-3,3',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETIN 3,3',4'-TRIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429X56Q8K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 5,7-Dihydroxy-3,3',4'-trimethoxyflavone?
A1: this compound has been isolated from various plant sources. It was first identified in Inula japonica [], and later found in Pulicaria canariensis [], Bromelia laciniosa [], and Chiliadenus montanus [, ]. This suggests a potentially wide distribution of this compound within the plant kingdom.
Q2: What is the structural characterization of this compound?
A3: this compound is a flavonoid, a class of polyphenolic compounds found in plants. Its structure consists of a benzopyran skeleton with three hydroxyl groups and three methoxy groups attached at specific positions. The presence of these functional groups can be confirmed through spectroscopic techniques like NMR and mass spectrometry [].
Q3: How does the structure of this compound relate to its activity?
A4: Structure-activity relationship (SAR) studies are crucial for understanding how modifications in a compound's structure influence its biological activity. While specific SAR data for this compound is limited, the presence and position of hydroxyl and methoxy groups on the flavonoid backbone are known to significantly impact their interactions with biological targets and influence their pharmacological properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


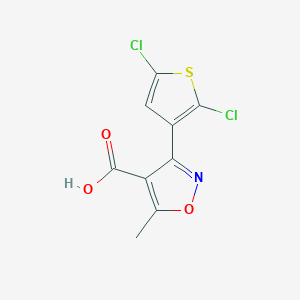
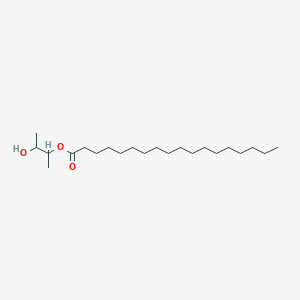
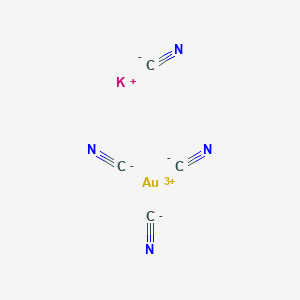
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
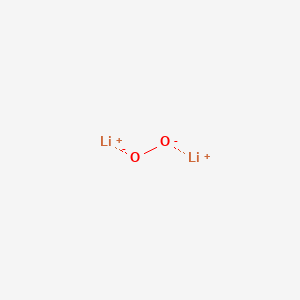
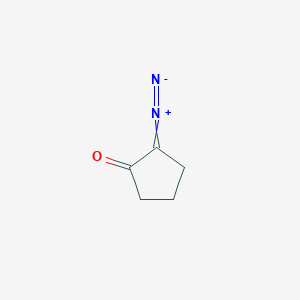
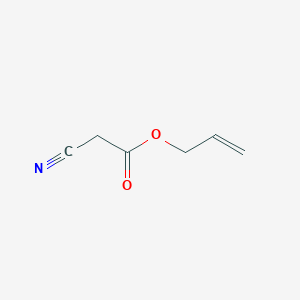
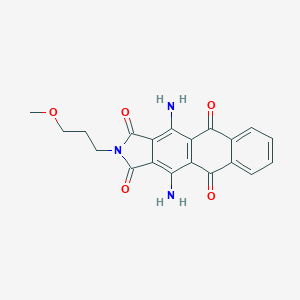
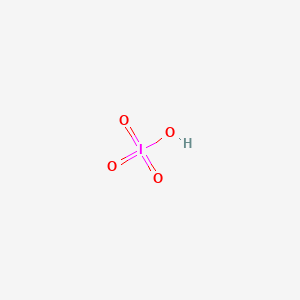

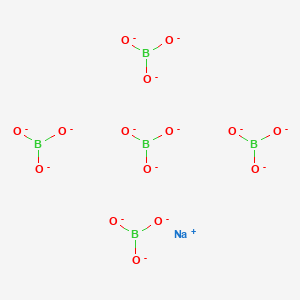
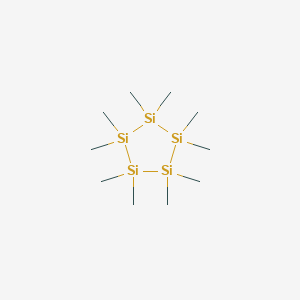
![[S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B84386.png)
